molecular formula C12H16O2 B1588666 Ethyl 3,5-dimethylphenylacetate CAS No. 105337-18-6

Ethyl 3,5-dimethylphenylacetate

Cat. No. B1588666
M. Wt: 192.25 g/mol
InChI Key: ZGLFZLKBBSUQPS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylphenylacetate is a chemical compound with the molecular formula C12H16O2 and a molar mass of 192.25 . It is used as a synthesis intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dimethylphenylacetate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 3,5-dimethylphenylacetate has a density of 1.004±0.06 g/cm3 (Predicted), a boiling point of 138-139°C at 15mm pressure, and a flash point of 138-139°C/15mm . Its vapor pressure is 0.00928mmHg at 25°C . The refractive index of the compound is 1.4980 .

Scientific Research Applications

  • Polymer Science

    • Application : Ethyl 3,5-dimethylphenylacetate is used in the study of the characteristics of Poly (3,5-Dimethylphenylacrylate) in Ethyl Acetate .
    • Method : The flow times of ethyl acetate (EA) and poly (3,5-dimethylphenylacrylate) (35PDMPA) in EA were measured using a Cannon-Ubbelohde semi-micro-dilution capillary viscometer in a thermostated water bath at 25 and 30°C ± 0.02°C .
    • Results : The intrinsic viscosities [η] of 35PDMPA/EA solutions were evaluated by classical Huggins, and Kraemer’s methods. The values of Huggins’ constant were related to the polymer-solvent interactions and the nature of the polymer solution .
  • Essential Oils

    • Application : While I couldn’t find specific mention of Ethyl 3,5-dimethylphenylacetate in essential oils, essential oils are known to contain a variety of chemical components, and it’s possible that Ethyl 3,5-dimethylphenylacetate could be one of them .
    • Method : Essential oils are typically extracted from plant materials through distillation, and the specific components of the oil can vary depending on the plant source .
    • Results : Essential oils have garnered substantial attention owing to their distinct flavors and desirable attributes, including potent antioxidant, antibacterial, and antitumor properties .
  • Green Antisolvents in Perovskite Solar Cells

    • Application : Ethyl 3,5-dimethylphenylacetate is mentioned as a green antisolvent in the fabrication of perovskite solar cells .
    • Method : Green antisolvents such as ethyl acetate, diethyl carbonate, anisole, and ethyl lactate were developed .
    • Results : These green antisolvents are not only environmentally friendly, facilitating the advancement of large-scale commercialization, but also enable the fabrication of uniform and dense high-efficiency devices .
  • Chemical Properties

    • Ethyl 3,5-dimethylphenylacetate is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 .
    • It is a liquid at room temperature and has a boiling point of 138-139° C at 15 mmHg .
  • Proteomics Research

    • Ethyl 3,5-dimethylphenylacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Chemical Supply

    • This compound is available for experimental or research use . It can be purchased from various chemical suppliers .
  • Chemical Properties

    • Ethyl 3,5-dimethylphenylacetate is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 .
    • It is a liquid at room temperature and has a boiling point of 138-139° C at 15 mmHg .
  • Proteomics Research

    • Ethyl 3,5-dimethylphenylacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
  • Chemical Supply

    • This compound is available for experimental or research use . It can be purchased from various chemical suppliers .

Safety And Hazards

Safety precautions for Ethyl 3,5-dimethylphenylacetate include avoiding contact with skin and eyes, and not breathing in the vapour . It should be stored at 2-8°C .

properties

IUPAC Name

ethyl 2-(3,5-dimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFZLKBBSUQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427367
Record name Ethyl 3,5-dimethylphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethylphenylacetate

CAS RN

105337-18-6
Record name Ethyl 3,5-dimethylphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mesitylene (1.8 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 85 mg ethyl 3,5-dimethylphenylacetate was obtained by column chromatography, in a yield of 89%. 1HNMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 2.30 (s, 6H), 3.53 (s, 2H), 4.12 (q, J=7.2 Hz, 2H), 6.84-6.95 (m, 3H); 13CNMR (100 MHz, CDCl3) δ 14.2, 21.3, 41.3, 60.8, 127.0, 128.7, 133.9, 138.1, 171.9; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1040. The ethyl 3,5-dimethylphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 70 mg product 3,5-dimethylphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 96%.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Sun, M Zhang, H Chen, D Zheng, Z Fang - LWT-Food Science and …, 2016 - Elsevier
To produce high quality purple sweet potato anthocaynins (PSPAs) extract, a deodorization process was developed and its effects on the physicochemical index including total …
Number of citations: 19 www.sciencedirect.com
MB Nolt, Z Zhao, SE Wolkenberg - Tetrahedron Letters, 2008 - Elsevier
Straightforward procedures for the derivatization of tri- and tetrahalogenated quinolines utilizing sequential selective Pd-catalyzed cross-coupling reactions are described. Taking …
Number of citations: 33 www.sciencedirect.com
WN Radhi, KT Khashan - International Journal of Health Sciences - researchgate.net
Fusarium and Alternaria and all fungi species were more affected by increasing these concentration study. The ethanol extracts at 30% crude extract exhibited a 98% growth inhibition …
Number of citations: 1 www.researchgate.net

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